molecular formula C5H4NaO2S B152893 sodium thiophene-2-carboxylate CAS No. 25112-68-9

sodium thiophene-2-carboxylate

Cat. No.: B152893
CAS No.: 25112-68-9
M. Wt: 151.14 g/mol
InChI Key: KUDAURWVCRHQPB-UHFFFAOYSA-N
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Description

sodium thiophene-2-carboxylate is an organosulfur compound with the molecular formula C5H3NaO2S. It is a sodium salt of thiophene-2-carboxylic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: sodium thiophene-2-carboxylate can be synthesized through several methods. One common method involves the reaction of thiophene with carbon tetrachloride (CCl4) in the presence of potassium hydroxide (KOH) and ethanol. This reaction leads to the formation of 2-thiophenecarboxylic acid ethyl ester, which can then be converted to sodium 2-thiophenecarboxylate .

Industrial Production Methods: In industrial settings, the synthesis of sodium 2-thiophenecarboxylate often involves the use of vanadium, molybdenum, or iron-containing catalysts. These catalysts facilitate the reaction of thiophene with the CCl4-CH3OH system, resulting in the desired product .

Chemical Reactions Analysis

Types of Reactions: sodium thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid.

    Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions include thiophene-2-carboxylic acid, thiophene derivatives, and substituted thiophenes .

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Similar in structure but lacks the sodium ion.

    Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylate group.

    2-Thiophenemethanol: Features a hydroxymethyl group instead of a carboxylate group.

Uniqueness: sodium thiophene-2-carboxylate is unique due to its sodium ion, which enhances its solubility in water and makes it suitable for various aqueous reactions. Its versatility in undergoing different chemical reactions and its wide range of applications in multiple fields further highlight its uniqueness .

Properties

CAS No.

25112-68-9

Molecular Formula

C5H4NaO2S

Molecular Weight

151.14 g/mol

IUPAC Name

sodium;thiophene-2-carboxylate

InChI

InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);

InChI Key

KUDAURWVCRHQPB-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)[O-].[Na+]

Isomeric SMILES

C1=CSC(=C1)C(=O)[O-].[Na+]

Canonical SMILES

C1=CSC(=C1)C(=O)O.[Na]

25112-68-9

Pictograms

Irritant

Related CAS

527-72-0 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

60.0 g (0.250 mole, 1.39 eq) of sodium sulfide nonahydrate is dissolved in 508 ml of water. The solution is degassed by applying vacuum and releasing with nitrogen. The pH of the solution is adjusted to pH 10 by adding.85% phosphoric acid. 17 ml of ethyl acetate is added. 22.0 ml (density =1.324 29.1 g, 0.223 mole, 1.24 eq) of furoyl chloride is added dropwise while maintaining the pH of the solution at pH 9.0 to 9.5 by adding 25% sodium hydroxide solution. The furoyl chloride is rinsed in with 3 ml of ethyl acetate. Total addition time is approximately 30 minutes and the final temperature is 28°-30° C. When the reaction is complete, the pH is adjusted to pH 5.0 by adding 85% phosphoric acid and vacuum is applied to remove residual hydrogen sulfide After 10 minutes, the vacuum is released with nitrogen. When all of the hydrogen sulfide is removed, the solution is heated to 60° C. and the pH adjusted to 6.4 by adding a 25% sodium hydroxide solution.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
508 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium thiophene-2-carboxylate
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sodium thiophene-2-carboxylate
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Reactant of Route 4
sodium thiophene-2-carboxylate
Reactant of Route 5
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Reactant of Route 6
sodium thiophene-2-carboxylate

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